![molecular formula C20H20FN3O3 B2838266 N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892260-98-9](/img/structure/B2838266.png)
N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been studied for their potential medicinal properties, including anticancer and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinazoline core, with additional functional groups attached at various positions. These could include a fluorophenyl group, a dioxo group, and a pentyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the dioxo group might be susceptible to reduction reactions, while the fluorophenyl group might undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
These applications highlight the diverse potential of AKOS001758350 across various scientific fields. However, keep in mind that further research, including clinical trials, is necessary to fully understand its efficacy, safety, and therapeutic relevance in each area . If you’d like more detailed information on any specific application, feel free to ask!
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-2-3-4-10-24-19(26)16-9-8-13(11-17(16)23-20(24)27)18(25)22-15-7-5-6-14(21)12-15/h5-9,11-12H,2-4,10H2,1H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFKBQPACQCSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)F)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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